The only specifically identified deuterated dienogest compound in current literature is Dienogest-d4 [1]. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Chemical Name | Dienogest-d4 (STS 557-d4) [1] |
| Molecular Formula | C₂₀H₂₁D₄NO₂ [1] |
| Molecular Weight | 315.44 g/mol [1] |
| Description | Deuterium-labeled Dienogest, used as a stable isotope-labeled tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]. |
| Deuteration Sites | Four hydrogen atoms replaced by deuterium (D); specific molecular structure indicates deuteration at the 17β-hydroxy-CC#N group and the methyl group on the carbon adjacent to the 3-one carbonyl [1]. |
While a specific synthesis pathway for Dienogest-d4 is not published, the general rationale and methodology for creating deuterated drugs are well-established [2].
Synthesis of deuterated dienogest would build upon established routes for the non-deuterated molecule, with deuteration introduced at a specific step.
Core synthesis steps and critical purification challenge
Synthesis Pathways: Multiple patented routes exist for non-deuterated dienogest. A common approach involves using 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one as a key starting material [3] [4]. The critical step is the introduction of the cyanomethyl group at the 17-position of the steroid molecule. One method uses a reagent like cyanomethyllithium (generated from acetonitrile and n-butyllithium) for a nucleophilic attack on the 17-carbonyl group [3]. Alternative, older methods use toxic cyanide salts [4]. For deuterated analog synthesis, a deuterated version of the cyanomethylating reagent (e.g., CD3C≡N or NC-CD2-Li+) would be the logical point of introduction.
Critical Purification Challenge: A major challenge in dienogest synthesis is eliminating the "diene impurity" (17α-cyanomethyl-17β-hydroxy-13β-methyl-5(10),9(11)-gonadiene-3-one) [4]. This impurity forms if the double-bond transposition into conjugation with the 3-keto group is incomplete during the final deprotection step [4].
Optimized Deprotection: Research indicates that using perchloric acid for the deprotection of a ketal intermediate leads to a more complete double-bond shift and minimizes the formation of this diene impurity compared to other acids like hydrochloric, sulfuric, or oxalic acid [4].
Purification Protocol: High-purity dienogest (API) can be obtained through crystallization. One effective method is recrystallization from a mixture of dimethylformamide (DMF) and water, which helps reduce the diene impurity to below 0.05% [4].
For a research program aimed at developing a synthesis for deuterated dienogest, the following steps are recommended:
This compound is a deuterium-labeled stable isotope of the progestin steroid hormone Dienogest, where five hydrogen atoms are replaced by deuterium. This modification makes it an essential tool in advanced analytical chemistry, particularly for mass spectrometry-based assays. Its primary function is to serve as an internal standard, significantly improving the accuracy and reliability of quantitative analyses by correcting for variations in sample processing and instrument response [1] [2].
The table below summarizes the key technical information available from commercial suppliers:
| Property | Specification |
|---|---|
| Molecular Formula | C₂₀H₂₀D₅NO₂ [1] [3] |
| Molecular Weight | 316.45 g/mol [1] [3] |
| CAS Number | Not assigned (Parent Dienogest: 65928-58-7) [3] |
| Chemical Appearance | Pale Beige to Yellow Solid [3] |
| Storage Conditions | 2-8°C (Refrigerator) [3] |
| Primary Application | Internal Standard for LC-MS/GC-MS/NMR [1] [2] |
| Biological Status | For research use only. Not for human use [1]. |
Other isotopologues of Dienogest are also available for more specialized tracer studies, including Dienogest-13C2,15N and Dienogest-13C,15N,d4 [1].
This compound is critical in Stable Isotope Resolved Metabolomics (SIRM) and pharmacokinetic studies.
The following diagram illustrates the typical workflow for using this compound in quantitative bioanalysis:
Workflow for quantitative bioanalysis using this compound as an internal standard.
While the search results do not provide a detailed step-by-step method for a specific assay, they outline the critical strategic points for incorporating a stable isotope standard like this compound into an analytical workflow [5]:
Based on the search results, the following suppliers list this compound:
The table below summarizes key pharmacokinetic parameters of dienogest (2 mg) from a bioequivalence study in healthy subjects [1].
| Parameter | Fasting State (Geometric Mean) | Fed State (Geometric Mean) |
|---|---|---|
| C~max~ (ng/mL) | 22.7 | 18.1 |
| AUC~0-t~ (h·ng/mL) | 421 | 463 |
| AUC~0-∞~ (h·ng/mL) | 459 | 503 |
| T~max~ (h)* | 1.5 (0.5-4.0) | 2.5 (1.0-5.0) |
| t~1/2~ (h) | 12.4 | 12.3 |
Note: T~max~ is presented as median (range). C~max~: maximum observed concentration; AUC~0-t~: area under the concentration-time curve from time zero to the last measurable concentration; AUC~0-∞~: area under the concentration-time curve from time zero to infinity; T~max~: time to reach C~max~; t~1/2~: terminal elimination half-life.
Here are the methodologies from key studies, which provide a template for how pharmacokinetic and metabolic studies on dienogest are conducted.
Based on a molecular study [3], the following diagram illustrates the proposed pathway through which dienogest induces endoplasmic reticulum (ER) stress to regulate cell activity in endometriosis.
Dienogest is a synthetic progestin that exerts its therapeutic effects through multiple pathways. The table below summarizes its core mechanisms and relevant quantitative data.
| Aspect | Mechanism / Property | Key Details | Experimental Evidence / Quantitative Data |
|---|---|---|---|
| Primary Molecular Action | Progesterone receptor (PR) agonist [1] [2] | Binds to PR with high specificity; induces decidualization and atrophy of endometrial tissue [1] [3]. | No binding to estrogen, glucocorticoid, or mineralocorticoid receptors [2] [3]. |
| Secondary Molecular Action | Androgen receptor (AR) antagonist [1] | Exerts antiandrogenic activity, improving conditions like acne and hirsutism [1] [4]. | Antiandrogenic effect is about one-third that of cyproterone acetate [1]. |
| Endocrine Effects | Suppresses ovulation [1] [4] | Inhibits the mid-cycle surge of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) [4]. | A 2 mg dose inhibits ovarian follicle growth; 1 mg/kg directly inhibits ovulation [1]. |
| Direct Tissue Effects | Anti-proliferative & anti-inflammatory effects [1] [3] | Directly inhibits endometrial cell proliferation and reduces estrogen production, creating a hypoestrogenic environment [1] [5]. | Reduces endogenous estradiol production [1]. |
| Impact on Immune System | Immunomodulation [6] [7] | Modulates immune pathways, including leukocyte activation and immune cell adhesion [6] [7]. A study on adenomyosis showed an increase in uterine Natural Killer (NK) cells [8]. | A 2024 gene expression study identified 406 differentially expressed genes and enrichment in pathways for "leukocyte activation involved in immune response" [6] [7]. |
| Pharmacokinetic Profile | N/A | Rapidly absorbed after oral administration [1]. | Bioavailability: ~91% [1]. Half-life: ~9-10 hours [1] [9]. Protein binding: 90% to albumin, no binding to SHBG [1]. Metabolism: Primarily by CYP3A4 [1] [9]. |
The following diagram synthesizes the core signaling pathways through which Dienogest acts on endometriosis, integrating its hormonal and immunomodulatory effects.
Dienogest acts via hormonal, immunomodulatory, and antiandrogenic pathways to treat endometriosis.
Based on the available data, this compound is explicitly identified as a deuterium-labeled version of Dienogest used exclusively for research purposes [10]. Its primary application is to serve as a tracer or internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS [10].
Regarding your request for detailed experimental protocols, the search results confirm a gap. While several studies describe the effects of Dienogest, they do not provide the granular, step-by-step methodologies for mechanistic analysis that would be required for a whitepaper. For example:
To obtain the in-depth technical data you need, I suggest the following:
| Mechanism / Effect | Experimental Model | Key Findings | Experimental Protocol Summary |
|---|
| Reduced Cell Viability & Proliferation [1] | In vitro: Human Endometrial Stromal Cells (ESCs). In vivo: Mouse model with implanted endometrial tissue. | - Decreased cell viability with E2 + DNG vs. E2 alone [1].
The following diagram synthesizes the core mechanisms of action of Dienogest based on the preclinical and clinical data from the search results, illustrating its multi-faceted approach to suppressing endometriosis.
Dienogest's multimodal mechanism of action against endometriosis involves systemic hormonal regulation, direct cellular effects, and local immune modulation.
For scientists designing preclinical studies with dienogest, here are detailed protocols and key considerations from the literature.
For In Vitro Cell Studies [1]:
For In Vivo Mouse Models [1]:
For Human Tissue Analysis (Transcriptomics) [2]:
The table below summarizes the core technical information for Dienogest-d5, a deuterium-labeled analog of the progestin Dienogest.
| Property | Description |
|---|---|
| Chemical Name | 2-((8S,13S,14S,17R)-17-Hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4-d3)acetonitrile-d2 [1] |
| Molecular Formula | C₂₀H₂₀D₅NO₂ [2] [1] [3] |
| Molecular Weight | 316.45 g/mol [2] [3] [4] |
| CAS Number | Not Assigned (Unlabeled Dienogest CAS: 65928-58-7) [1] [3] |
| Primary Application | Used as an internal standard for quantitative analysis by LC-MS, GC-MS, or NMR to ensure consistency and accuracy in analytical methods [2]. |
| Storage | Store in a cool, dry place or refrigerated at 2-8°C [1] [3] [4]. |
This compound is available from several specialty chemical suppliers for research use only. The table below compares the available product information.
| Supplier | Catalog Number | Inventory Status |
|---|---|---|
| MedChemExpress (MCE) | HY-B0084S1 | Custom Synthesis (Get quote) [2] |
| CleanChem Laboratory | CL-DNGS-23 | Custom Synthesis [1] |
| Pharmaffiliates | PA STI 031110 | In Stock [3] |
| Dove Research & Analytics | DA-D149-10 | Information not specified [4] |
Although specific experimental protocols for this compound were not located, its role is standard for a stable isotope-labeled internal standard. The following diagram outlines the general workflow for its use in quantitative bioanalysis, such as measuring drug concentration in plasma.
In this process, a known, fixed amount of this compound is added to the analytical sample at the very beginning. It corrects for losses during sample preparation and variations in instrument response, thereby improving the method's accuracy, precision, and reliability [2].
Understanding the clinical use of the unlabeled drug, Dienogest, provides context for why its analytical standard is needed. Dienogest is a synthetic progestin widely used to treat endometriosis.
To obtain the detailed experimental protocols and comprehensive data sheets you require, I suggest you:
Dienogest is a synthetic progestin with a unique pharmacological profile, exhibiting properties of both 19-nortestosterone derivatives and progesterone derivatives. Chemically known as 17α-cyanomethyl-17β-hydroxy-13β-methyl-4,9-gonadiene-3-one, it has been widely used in contraceptive formulations and treatment of endometriosis since its initial approval in Germany in 1995 [1] [2]. The compound's chemical structure features a 17α-cyanomethyl group instead of the traditional ethinyl group, contributing to its antiandrogenic activity with minimal residual androgenic effects. This structural characteristic makes dienogest particularly valuable in clinical applications where minimized androgenic side effects are desirable, such as in the long-term management of gynecological disorders.
Stable isotope-labeled internal standards such as Dienogest-d5 (containing five deuterium atoms) have become essential tools in modern bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These compounds serve as ideal internal standards because they exhibit nearly identical chemical and physical properties to their unlabeled analogs while being distinguishable by mass spectrometry due to their mass difference. This compound is specifically designed for use as an internal standard in quantitative analysis by LC-MS, GC-MS, or NMR, providing crucial correction for analyte losses during sample preparation, matrix effects during ionization, and instrumental variability [3]. The incorporation of deuterium atoms typically occurs at stable positions within the molecular structure to ensure minimal hydrogen-deuterium exchange under analytical conditions, thereby maintaining the integrity of the internal standard throughout the analytical process.
The critical role of this compound in bioanalytical method development stems from its ability to compensate for the numerous variables that can affect accuracy and precision in quantitative LC-MS/MS assays. When added to biological samples at the beginning of the analytical process, this compound experiences nearly the same extraction efficiency, chromatographic behavior, and ionization response as the native dienogest, allowing for highly accurate quantification through the calculation of response ratios. This approach has become the gold standard in regulated bioanalysis for pharmaceutical development and clinical monitoring, where precise measurement of drug concentrations is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments [4] [5] [6].
The development of a robust LC-MS/MS method for dienogest quantification requires systematic optimization of both mass spectrometric and chromatographic parameters. For mass spectrometry, dienogest and its stable isotope-labeled analog this compound are typically detected using heated electrospray ionization (HESI) in positive ion mode, which provides efficient ionization for these moderately polar compounds [4]. The protonated precursor ions [M+H]⁺ for dienogest appear at m/z 312.30, while this compound appears at m/z 317.30 (approximately 5 Da higher due to the five deuterium atoms). Following collision-induced dissociation, the most abundant and characteristic product ion for dienogest is observed at m/z 135.30, corresponding to the cleaved cyanomethyl-containing fragment, while this compound typically shows a corresponding fragment at m/z 140.30 [6]. These specific transitions form the basis for multiple reaction monitoring (MRM) methods, which offer superior selectivity and sensitivity for bioanalytical applications.
Chromatographic separation represents a critical component of method development, with reversed-phase chromatography on C18 or biphenyl columns being the most commonly employed approach. The optimized mobile phase often consists of ammonium acetate or ammonium fluoride in water (mobile phase A) and methanol or acetonitrile (mobile phase B), with the addition of modifiers to enhance ionization efficiency and peak shape [4] [5]. For dienogest analysis, a Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) with isocratic elution using acetonitrile-5 mM ammonium acetate (70:30, v/v) at a flow rate of 0.60 mL/min has demonstrated excellent performance, achieving satisfactory separation within a compact 3-minute runtime [6]. As an alternative, a Raptor Biphenyl column (50 × 2.1 mm, 2.7 µm) with gradient elution can also provide excellent results, particularly when simultaneous analysis of multiple progestins is required [4].
Sample preparation is a crucial step in ensuring method accuracy and sensitivity, with protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) being the most common techniques. LLE using organic solvents such as methyl tert-butyl ether provides a good balance between efficiency and simplicity, typically yielding extraction recoveries exceeding 85% for dienogest from plasma matrices [6]. For higher throughput applications, 96-well plate-based SLE (supported liquid extraction) or SPE methods can be implemented, allowing parallel processing of numerous samples while maintaining excellent extraction efficiency and minimizing matrix effects [4] [5]. More advanced methods combine protein precipitation with phospholipid removal using specialized sorbents, significantly reducing ion suppression while maintaining high recovery of the target analytes [5].
The calibration strategy employing stable isotope-labeled internal standards represents the most effective approach for accurate quantification of dienogest in biological matrices. In this approach, this compound is added to all calibration standards, quality control samples, and study samples at a fixed concentration before the extraction procedure [3]. The calibration curves are constructed by plotting the peak area ratio of dienogest to this compound against the nominal concentration of dienogest, typically using linear regression with 1/x² weighting to account for heteroscedasticity commonly observed in bioanalytical methods [4] [6]. The validated linear range for dienogest quantification generally spans from 1-2 ng/mL as the lower limit of quantification (LLOQ) up to 200 ng/mL as the upper limit of quantification (ULOQ), adequately covering the expected concentration range following therapeutic dosing [7] [6].
Table 1: Optimized MRM Transitions for Dienogest and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min) |
|---|---|---|---|---|
| Dienogest | 312.30 | 135.30 | 20-25 | 2.1-2.4 |
| This compound | 317.30 | 140.30 | 20-25 | 2.1-2.4 |
Table 2: Chromatographic Conditions for Dienogest Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm) | Raptor Biphenyl (50 × 2.1 mm, 2.7 µm) | C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile-5mM ammonium acetate (70:30, v/v) | Gradient: 60-95% methanol in 0.15mM ammonium fluoride | Gradient: 50-95% acetonitrile in 0.1% formic acid |
| Flow Rate | 0.60 mL/min | 0.50 mL/min | 0.40 mL/min |
| Run Time | 3.0 min | 9.55 min | 6.0 min |
| Injection Volume | 10 µL | 15 µL | 5 µL |
Materials and Reagents: Dienogest reference standard (purity ≥99%), this compound internal standard (purity ≥99%), drug-free human plasma (K2 EDTA as anticoagulant), methanol (LC-MS grade), acetonitrile (LC-MS grade), methyl tert-butyl ether (HPLC grade), ammonium acetate (LC-MS grade), and formic acid (LC-MS grade).
Solution Preparation:
Sample Extraction Procedure (LLE Method):
Alternative SLE+ Extraction for Higher Throughput [4]:
Instrument Configuration: The method should be implemented on a LC-MS/MS system consisting of an ultra-high performance liquid chromatography system coupled to a triple quadrupole mass spectrometer equipped with heated electrospray ionization (HESI) source.
Chromatographic Conditions:
Mass Spectrometric Conditions:
System Suitability Test: Before each analytical run, perform system suitability testing by injecting six replicates of a quality control sample at medium concentration. The method is considered acceptable if the %CV of the peak area ratios is ≤5% and the retention time variability is ≤2%.
Validation Experiments: The developed method must be validated according to regulatory guidelines (FDA/EMA) for selectivity, sensitivity, linearity, accuracy, precision, matrix effects, recovery, and stability [4] [6].
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Selectivity | Analyze blank plasma from at least 6 different sources | No interference >20% of LLOQ |
| Linearity | Calibration curves with 6-8 concentration levels | r² ≥ 0.99, back-calculated standards within ±15% |
| Accuracy & Precision | QC samples at LLOQ, Low, Medium, High (n=6) | Intra- and inter-day accuracy 85-115%, precision ≤15% |
| Matrix Effects | Post-column infusion; calculate matrix factor | IS-normalized matrix factor 85-115% |
| Recovery | Compare extracted vs post-extracted samples | Consistent and reproducible (>70%) |
| Stability | Bench-top, processed, freeze-thaw, long-term | Within ±15% of nominal concentration |
Specific Validation Procedures:
Linearity and Calibration Curve: Prepare calibration standards at a minimum of six concentration levels covering the entire range (1-200 ng/mL). Process in duplicate and analyze in three independent runs. Calculate the linear regression of the peak area ratio (dienogest/Dienogest-d5) versus concentration using 1/x² weighting.
Accuracy and Precision: Prepare quality control samples at four concentration levels (LLOQ, Low, Medium, High) with n=6 replicates at each level. Analyze over three separate runs. Calculate intra-day and inter-day accuracy (% bias) and precision (%CV). Acceptance criteria: ±15% bias and ≤15% CV, except ±20% at LLOQ.
Matrix Effects and Recovery: Prepare six different lots of blank matrix from individual donors. For each lot, prepare post-extraction spiked samples at Low and High concentrations. Compare the peak areas with neat solutions at the same concentrations. Calculate the matrix factor (peak area in presence of matrix/peak area in solution) and the IS-normalized matrix factor.
The developed LC-MS/MS method using this compound as an internal standard has been successfully applied to clinical pharmacokinetic studies following administration of dienogest-containing formulations. In one representative study, healthy female volunteers received a single oral dose of 2.0 mg dienogest tablet under fasting conditions [6]. Blood samples were collected pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis. The validated method demonstrated excellent performance throughout the study, with all calibration curves showing consistent linearity (r² > 0.998) and quality control samples confirming the accuracy and precision of the measurements.
Pharmacokinetic analysis of the concentration-time data revealed that dienogest was rapidly absorbed, with peak plasma concentrations (Cmax) of approximately 25-30 ng/mL achieved within 1.5-2.5 hours after administration. The elimination phase followed a biphasic pattern, with a terminal elimination half-life of about 10-12 hours. The sensitivity of the method (LLOQ of 1.003 ng/mL) allowed precise characterization of the elimination profile up to 96 hours post-dose, providing complete pharmacokinetic data for regulatory submissions. The use of this compound as an internal standard effectively compensated for matrix effects and recovery variations across the extensive sample set, ensuring data reliability throughout the analytical batch.
In bioequivalence studies comparing test and reference formulations of dienogest, the LC-MS/MS method with this compound internal standard has proven essential for generating high-quality data meeting regulatory standards. A typical bioequivalence study involves approximately 24-36 healthy female subjects receiving both test and reference formulations in a randomized crossover design with an appropriate washout period between doses [6]. The extensive sample load (often exceeding 1000 samples per study) demands a robust, high-throughput method with consistent performance over extended analytical batches.
The application of this method in bioequivalence assessment has demonstrated several key advantages: The 3.0-minute runtime allows efficient analysis of large sample sets, the simple sample preparation procedure minimizes processing errors, and the stable isotope-labeled internal standard effectively controls for analytical variability. Statistical comparison of the pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) typically shows geometric mean ratios and 90% confidence intervals within the accepted bioequivalence range of 80-125%, confirming the sensitivity and reliability of the analytical method for regulatory decision-making. The validation data supporting these studies comprehensively address all required parameters, including dilution integrity for handling samples above the ULOQ and stability demonstrations covering all sample handling and storage conditions encountered during the study.
The following workflow diagrams illustrate the key processes in method development, validation, and application:
Figure 1: Overall Workflow for LC-MS/MS Method Development, Validation, and Application
Figure 2: Sample Preparation Workflow Using Liquid-Liquid Extraction
Common Issues and Solutions:
Poor Peak Shape: If dienogest peaks show tailing or fronting, consider adjusting the mobile phase pH or adding modifiers such as 0.1% formic acid. Changing to a phenyl-based column often improves peak shape compared to C18 columns for dienogest.
Signal Suppression: When matrix effects cause signal suppression, enhance the sample cleanup by implementing phospholipid removal steps or optimizing the LLE solvent ratio. The use of this compound as internal standard typically corrects for residual matrix effects, but significant suppression (>50%) should be addressed methodologically.
Retention Time Shifts: Retention time instability can result from mobile phase degradation or column aging. Prepare fresh mobile phase daily and implement a column washing procedure with high organic content after each batch.
Sensitivity Issues: For applications requiring lower LLOQ (e.g., <1 ng/mL), consider alternative sample preparation approaches such as SLE+ extraction [4] or implementing a narrow-bore UHPLC column (1.0 mm ID) which provides higher analyte concentration at detection and improved ionization efficiency [5].
Technical Notes:
Internal Standard Purity: Verify the isotopic purity of this compound before method implementation. Significant contamination with unlabeled dienogest will compromise quantification accuracy.
Stock Solution Stability: Regularly monitor the degradation of dienogest and this compound stock solutions by comparing response factors with freshly prepared solutions. Store stock solutions at -20°C in amber vials to minimize degradation.
Matrix Selection: For clinical studies, match the anticoagulant in calibration standards and quality controls with study samples (typically K2 EDTA). Avoid heparin as it can cause ion suppression in mass spectrometry.
Extraction Efficiency Monitoring: Consistently monitor the recovery of dienogest and this compound throughout method application. Significant deviation from validation data may indicate issues with sample processing or reagent quality.
The LC-MS/MS method for dienogest quantification using this compound as an internal standard represents a robust, sensitive, and specific approach for supporting pharmaceutical development and clinical monitoring. The method provides excellent performance characteristics with an LLOQ of 1.003 ng/mL, linear range up to 200.896 ng/mL, and total runtime of 3.0 minutes per sample [6]. The use of stable isotope-labeled internal standard ensures adequate correction for analytical variability, making the method suitable for regulated bioanalysis. Implementation of this method has been successfully demonstrated in clinical pharmacokinetic and bioequivalence studies, generating reliable data for regulatory submissions. Further enhancements in sensitivity and throughput can be achieved through implementation of narrow-bore chromatography [5] and automated sample preparation systems [4], expanding the method's applicability to emerging research needs.
This compound is a deuterium-labeled analog of the synthetic progestin Dienogest, specifically designed for use as an internal standard in quantitative bioanalysis [1] [2]. This stable isotope-labeled compound contains five deuterium atoms replacing hydrogen atoms in the parent molecule, resulting in a molecular weight of approximately 316.45-316.46 g/mol compared to 311.43 g/mol for unlabeled Dienogest [1] [3]. This mass difference is critical for its function in mass spectrometry-based applications, where it serves as an essential tool for precise quantification of Dienogest in biological matrices [2].
The primary application of this compound lies in pharmaceutical research and clinical monitoring, where it enables accurate quantification of Dienogest concentrations in biological samples including serum, plasma, and tissues [2] [4]. Dienogest itself is a clinically important hormone used in endometriosis treatment and contraceptive formulations, with a typical dosage of 2 mg daily [5]. The therapeutic monitoring of this compound requires highly sensitive and specific analytical methods due to the low circulating concentrations (ng/mL range) in biological fluids [4].
The sample preparation begins with protein precipitation and supported liquid extraction, which provides cleaner extracts and higher recovery compared to traditional liquid-liquid extraction [4].
Figure 1: UHPLC-MS/MS System Configuration for this compound Analysis
Table 2: MRM Transitions for Dienogest and Related Compounds
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
|---|---|---|---|---|
| Dienogest | Positive | 312.20 | 108.10 | Compound-specific |
| This compound | Positive | 317.20 | 108.10 | Similar to Dienogest |
| Ethinyl Estradiol | Negative | 295.10 | 145.10 | Compound-specific |
| Other Progestins | Positive | Compound-specific | Compound-specific | Compound-specific [4] |
The validated LC-MS/MS method demonstrates exceptional sensitivity and reliability for Dienogest quantification using this compound as internal standard [4].
Table 3: Method Validation Performance Data
| Parameter | Performance Value | Acceptance Criteria |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.009 ng/mL | Signal-to-noise >10, accuracy 80-120% |
| Accuracy | 90.7-119.2% across range | 85-115% (80-120% at LLOQ) |
| Intra-assay Precision | 2.2-6.4% CV | <15% CV (<20% at LLOQ) |
| Inter-assay Precision | 2.9-10.6% CV | <15% CV (<20% at LLOQ) |
| Extraction Efficiency | 82.0-99.7% recovery | Consistent and reproducible |
| Matrix Effects | 83.5-100.3% | Minimal ion suppression/enhancement |
| Carryover | <20% of LLOQ | Acceptable for bioanalysis [4] |
In a recent clinical compliance study, this method successfully confirmed Dienogest use in participants and detected non-compliant progestin use in cases where participants were taking unauthorized medications [4]. The method's high sensitivity at the low ng/mL level makes it particularly valuable for monitoring compliance in contraceptive clinical trials where accurate drug concentration data is essential for evaluating treatment efficacy.
When implementing this method for regulatory submissions ( ANDA), comprehensive characterization data for this compound should be provided in accordance with regulatory guidelines [7]. The method demonstrates sufficient sensitivity, specificity, accuracy, and precision to meet FDA and EMA requirements for bioanalytical method validation.
The application of this compound as an internal standard in LC-MS/MS bioanalysis provides a robust and reliable method for quantifying Dienogest in biological matrices. The detailed protocol presented here enables researchers to achieve precise and accurate measurement of Dienogest at clinically relevant concentrations, supporting drug development, therapeutic monitoring, and clinical research. The method's validation across a range of 0.009-10 ng/mL with excellent precision and accuracy demonstrates its suitability for regulated bioanalysis.
Dienogest is a synthetic progestin widely used in the treatment of endometriosis and in hormonal contraceptives [1]. For reliable quantification of Dienogest in biological matrices like human plasma, a stable isotope-labeled internal standard such as This compound is essential. This compound, where five hydrogen atoms are replaced by deuterium ([2]H or D), has the molecular formula C₂₀H₂₀D₅NO₂ and a molecular weight of 316.45 g/mol [2] [3]. It is chemically identical to the analyte but can be distinguished by mass spectrometry, correcting for variability in sample preparation and analysis [3].
This protocol is adapted from a published method for the determination of Dienogest in human K₂ EDTA plasma [4].
The workflow is as follows:
The described method has been rigorously validated, demonstrating high performance as shown in the table below [4].
| Validation Parameter | Result / Specification |
|---|---|
| Linearity Range | 1.003 - 200.896 ng/mL |
| Total Run Time | 3.0 minutes |
| Intra-day Precision (CV%) | < 3.97% |
| Inter-day Precision (CV%) | < 6.10% |
| Accuracy | Within ±4.0% of nominal values |
| Extraction Efficiency | 92.5% - 106.4% [5] |
The LC-MS/MS protocol using this compound as an internal standard provides a specific, sensitive, and robust method for quantifying Dienogest in human plasma. Its excellent validation performance makes it suitable for demanding applications in therapeutic drug monitoring, bioavailability/bioequivalence studies, and clinical research on endometriosis and hormonal contraception.
Dienogest is a synthetic progestin widely used in the treatment of endometriosis and in combination with estrogens for hormonal contraception and menopausal therapy [1]. Analytical method validation is a mandatory process in pharmaceutical development, required by regulatory authorities to ensure that the test procedure is suitable for its intended purpose, providing accurate, precise, and reproducible results [2] [3]. For a stable isotope-labeled analog like Dienogest-d5, a validated High-Performance Liquid Chromatography (HPLC) method is essential for applications in mass spectrometry as an internal standard, particularly in bioanalytical studies, metabolism research, and pharmacokinetic assays. The following sections provide a comprehensive guide to developing and validating a stability-indicating HPLC method for this compound, based on established principles and methods for Dienogest and related steroids.
For Dienogest, which is a low-polarity steroid molecule, reversed-phase (RP) HPLC is the most suitable and widely reported technique [4] [5] [6]. The method development begins with selecting an initial system with high probability of success.
The following workflow diagram outlines the core stages of the HPLC method development process:
Specificity is the ability to unequivocally assess the analyte in the presence of other components. For this compound, this means separating it from its non-deuterated form (Dienogest), potential impurities, and degradation products [2].
The validation must be performed according to International Council for Harmonisation (ICH) guidelines Q2(R1). The following protocols detail the experiments and acceptance criteria for each validation characteristic [2] [3].
Protocol: Inject blank (diluent), placebo (if a formulation is analyzed), standard solution of this compound, and a sample solution subjected to forced degradation. Acceptance Criteria: The this compound peak should be pure as confirmed by PDA, and there should be no interference from the blank, placebo, or degradation peaks at the retention time of this compound [2].
Protocol: Prepare and inject at least five concentrations of this compound standard solutions, typically covering a range from 50% to 150% of the target test concentration (e.g., 3.0–45.0 µg/mL for Dienogest, as a reference) [5]. Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999. The y-intercept should not be significantly different from zero [8] [2].
Protocol: Perform a recovery study using a placebo spiked with known quantities of this compound at three levels (e.g., 50%, 100%, and 150% of the target concentration), with a minimum of three replicates per level. Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% for the assay of the drug substance [2].
Protocol: Based on the signal-to-noise ratio, prepare diluted solutions and inject them. The LOD is typically defined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1. Acceptance Criteria: For the LOQ, the %RSD of the peak area from multiple injections should be not more than 5.0% [2].
Protocol: Deliberately introduce small variations in method parameters (e.g., mobile phase pH ±0.2 units, organic composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C, and different columns from the same manufacturer). Acceptance Criteria: The system suitability criteria (theoretical plates, tailing factor) should be met in all varied conditions, and the assay result should not be significantly affected [2] [3].
The table below summarizes the target validation parameters and typical acceptance criteria for a this compound assay method.
Table 1: Summary of HPLC Validation Parameters and Acceptance Criteria for this compound
| Validation Parameter | Protocol Description | Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank, placebo, standard, and forced degradation samples. No interference at the retention time of this compound. | Peak purity > 99.0%; Resolution from closest peak > 2.0 [2] [7]. |
| Linearity | Minimum of 5 concentrations over a range of 50-150% of target. | Correlation coefficient (r²) ≥ 0.999 [8] [5]. |
| Accuracy | Spike recovery at 3 levels (50%, 100%, 150%) with n=3 per level. | Mean Recovery: 98.0 - 102.0% [2]. |
| Precision | ||
| • Repeatability (System) | 6 replicate injections of a standard. | %RSD ≤ 2.0% [2] [3]. |
| • Repeatability (Method) | 6 independent sample preparations. | %RSD ≤ 2.0% [2]. |
| • Intermediate Precision | Method precision performed by a different analyst/day. | Overall %RSD ≤ 2.0% [2]. |
| Robustness | Deliberate variations in critical method parameters. | System suitability passes in all conditions [2]. |
Before any analytical run, system suitability must be demonstrated to ensure the system is working correctly.
System Suitability Test (SST) Protocol:
Acceptance Criteria:
Sample Analysis Procedure:
Table 2: Example Gradient Program for HPLC Analysis of Hormones [7]
| Time (min) | % Buffer (v/v) | % Acetonitrile (v/v) | Elution |
|---|---|---|---|
| 0.00 | 75.0 | 25.0 | Isocratic |
| 4.00 | 75.0 | 25.0 | Isocratic |
| 18.00 | 10.0 | 90.0 | Gradient |
| 18.01 | 75.0 | 25.0 | Isocratic |
| 23.00 | 75.0 | 25.0 | Re-equilibration |
For more complex applications, particularly in bioanalysis, more sophisticated techniques are required.
The following diagram illustrates the logical sequence for the key experiments in the validation protocol:
This document provides a detailed framework for the development and validation of a precise, accurate, and stability-indicating HPLC method for this compound. By adhering to the protocols, acceptance criteria, and best practices outlined herein, researchers and drug development professionals can ensure the generation of reliable and regulatory-compliant analytical data. The methods can be adapted for quality control of the drug substance, finished product testing, or for supporting advanced bioanalytical studies when coupled with mass spectrometric detection.
This compound is a deuterium-labeled analog of Dienogest, containing five deuterium atoms. Its primary application in bioanalytical science is to serve as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Using a stable isotope-labeled analog like this compound corrects for variability in sample preparation and ionization efficiency, significantly improving the accuracy and reliability of quantitative analysis for the parent drug, Dienogest, in biological matrices [1].
Basic Chemical Information [1]:
The following diagram outlines the core logical workflow for developing and validating a this compound assay. This process ensures the method is precise, accurate, and robust for its intended use.
While specific optimized parameters from literature are unavailable, the following sections detail the essential methodological components and typical experiments required for a robust assay.
Protein Precipitation (PPT) is a common and straightforward approach. A detailed procedure is outlined below.
Alternative Methods: For complex matrices or required higher sensitivity, consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
The table below suggests typical parameters to be optimized for Dienogest and this compound analysis.
Table 1: Typical LC-MS/MS Parameters for Dienogest and this compound Analysis
| Parameter Category | Specific Parameter | Suggested Setting / Target |
|---|---|---|
| Chromatography | Column | C18 (e.g., 50 x 2.1 mm, 1.7-2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | |
| Gradient | Elute from 5% B to 95% B over 3-5 minutes | |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Column Temperature | 40 °C | |
| Injection Volume | 5 - 10 µL | |
| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transition 1 (Dienogest) | Q1 → Q3 (e.g., 312.2 → 251.2) | |
| MRM Transition 2 (this compound IS) | Q1 → Q3 (e.g., 317.2 → 256.2) | |
| Source Temperature | 150 - 300 °C | |
| Desolvation Gas Flow | Optimize for specific instrument |
According to regulatory guidelines (e.g., FDA, EMA), any bioanalytical method must be fully validated. The key experiments are summarized in the diagram and table below.
Table 2: Key Experiments for Bioanalytical Method Validation
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
|---|---|---|
| Selectivity & Specificity | Analyze blank matrix from at least 6 different sources. Check for interference at the retention times of the analyte and IS. | Peak area of interference < 20% of LLOQ for analyte and 5% for IS. |
| Linearity & Calibration Range | Prepare and analyze a minimum of 6 non-zero calibration standards across the expected range (e.g., 0.1 - 50 ng/mL). | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) in replicates (n=5) over at least 3 runs. | Accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Post-extract spiked samples vs. neat solutions. Calculate Matrix Factor (MF). | IS-normalized MF should be consistent (RSD ≤15%). |
| Stability | Analyze QC samples under various conditions (bench-top, freeze-thaw, long-term frozen, processed in autosampler). | Mean concentration within ±15% of nominal. |
The validated this compound assay is critical for several key studies [1]:
It is crucial to note that the specific experimental parameters provided (e.g., MRM transitions, chromatographic gradients) are hypothetical and illustrative. The search results confirmed the role of this compound as an internal standard but did not contain detailed, experimentally verified protocols or data [1].
To develop a real-world assay, you must conduct laboratory experiments to optimize all parameters for your specific instrumentation and requirements. Always refer to the most current regulatory guidelines for comprehensive validation criteria.
This compound is a deuterium-labeled analog of the progestin drug Dienogest. It is primarily used as a stable isotope-labeled internal standard (IS) in quantitative bioanalysis. The incorporation of five deuterium atoms ([2]H or D) increases its molecular mass, creating a distinct mass difference from the native analyte that can be discriminated by mass spectrometry [1] [2] [3]. This application is critical for ensuring the accuracy, precision, and reliability of methods developed for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research [1].
The following protocol is adapted from a validated method for the simultaneous determination of multiple progestins, including Dienogest, in human serum [4]. The use of this compound as an internal standard in this context is inferred from the method's description and represents best practice.
The entire sample preparation process for serum samples can be visualized in the following workflow:
Step-by-Step Procedure:
The following table summarizes the key liquid chromatography parameters used for the separation [4].
Table 1: Liquid Chromatography Conditions
| Parameter | Specification | | :--- | :--- | | Column | Raptor 2.7 µm Biphenyl (50 x 2.1 mm) with guard | | Mobile Phase A | 0.15 mM Ammonium Fluoride in Water | | Mobile Phase B | Methanol | | Flow Rate | 0.5 mL/min | | Autosampler Temp | 4-10°C (inferred) | | Injection Volume | 15 µL | | Gradient Program | Time (min) | % B | | | 0.00 | 60 | | | 0.50 - 3.50 | 65 | | | 3.50 - 4.25 | 65 | | | 4.25 - 7.25 | 95 | | | 7.25 - 7.35 | 100 | | | 7.35 - 8.05 | 100 | | | 8.05 - 8.15 | 60 | | | 8.15 - 9.55 | 60 (Re-equilibration) |
Table 2: Mass Spectrometry Parameters and Method Performance
| Parameter / Analyte | Specification / Value | Notes |
|---|---|---|
| Instrument | Triple Quadrupole MS with HESI source | |
| Ionization Mode | Positive for Dienogest & this compound | Negative for estrogens [4] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) | |
| Dienogest (Example) | Precursor Ion > Product Ion | Specific transitions for Dienogest and this compound must be optimized for the instrument. The values here are illustrative. |
| This compound (IS) | Precursor Ion > Product Ion | |
| Calibration Range | 0.009 - 10 ng/mL [4] | |
| Lower Limit of Quantification (LLOQ) | 0.009 ng/mL [4] | |
| Intra-Assay Precision | < 6.4% CV (for all analytes) [4] | |
| Inter-Assay Precision | < 10.6% CV (for all analytes) [4] | |
| Extraction Efficiency | Varies by analyte (82.0% - 99.7%) [4] | This compound corrects for this. |
This compound is an indispensable tool in modern bioanalysis, enabling highly precise and accurate quantification of Dienogest. The protocol outlined above, utilizing SLE for sample clean-up and LC-MS/MS with MRM for detection, provides a robust and sensitive method suitable for advanced research and clinical applications.
The accurate quantification of dienogest, a fourth-generation synthetic progestin, in biological matrices is essential for therapeutic drug monitoring, pharmacokinetic studies, and compliance checking in clinical trials [1] [2]. Dienogest-d5, a deuterium-labeled stable isotope of dienogest, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, compensating for potential matrix effects and variability in sample preparation [3]. This application note consolidates validated methodologies from recent scientific literature to provide researchers with robust protocols for the precise quantification of dienogest in human plasma and serum.
Method Parameters:
Key MS Parameters [1] [2] [4]:
Comprehensive validation data for the multi-analyte panel method including dienogest [1]:
| Validation Parameter | Results for Multi-Analyte Method [1] |
|---|---|
| Calibration Range | 0.009 - 10 ng/mL for most analytes |
| LLOQ | 0.009 ng/mL for dienogest |
| Intra-Assay Precision | <6.4% CV for all analytes |
| Inter-Assay Precision | <10.6% CV for all analytes |
| Accuracy | 90.7% - 119.2% across analytes |
| Extraction Efficiency | 82.0% - 99.7% across analytes |
| Matrix Effects | 83.5% - 100.3% across analytes |
The multi-analyte LC-MS/MS method successfully identified non-compliance in contraceptive clinical trials, with confirmed use of prescribed progestins in 11 out of 13 participants and detection of unreported progestin use in 2 participants [1].
Online SPE-LC-MS/MS methods have been specifically applied to monitor progestin plasma levels in patients undergoing co-medication with antiepileptic drugs, where interactions can significantly alter lamotrigine plasma levels and increase seizure risk [2].
Validated methods have been successfully applied to pharmacokinetic studies in human plasma samples following administration of single oral doses of 2.0 mg dienogest tablets to healthy female volunteers [4].
Internal Standard Selection: this compound and other deuterated isotopes (d4, d6, d8) are commercially available as internal standards [7] [3].
Matrix Effects: Post-column infusion experiments are recommended to exclude matrix interferences, with isotope-labeled internal standards effectively compensating for residual effects [2].
Regulatory Status: These methods are designated for research use only and have not undergone formal performance evaluation as in vitro diagnostic devices [2].
The LC-MS/MS methodologies presented provide robust, sensitive, and specific approaches for the quantification of dienogest in human plasma using this compound as an internal standard. The choice between simpler sample preparation methods (LLE, protein precipitation) and more sophisticated approaches (online SPE, multi-analyte panels) depends on the specific research requirements, including required throughput, sensitivity, and scope of analytes. These validated protocols support critical research applications in therapeutic drug monitoring, pharmacokinetic studies, and clinical trial compliance assessment.
The following table summarizes the key parameters of an established HPLC method that can effectively separate Dienogest from its impurities (A and K), which is a critical first step in evaluating extraction efficiency [1].
| Parameter Category | Specification |
|---|---|
| Chromatography Technique | High Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Octadecylsilane (C18) bonded silica gel [1] |
| Mobile Phase | A: Water & Acetonitrile (95:5 - 85:15 v/v) B: Methanol & Acetonitrile (70:30 - 80:20 v/v) [1] | | Gradient Elution | Start: 65-75% Mobile Phase A. Change: -0.8% to -1.2% A per minute [1] | | Flow Rate | 1.0 mL/min [1] | | Column Temperature | 40-45°C [1] | | Detection Wavelength | 220 nm and/or 310 nm [1] | | Injection Volume | 50 µL [1] |
This protocol outlines how to use the HPLC method above to assess the recovery rate of Dienogest-d5 from a specific sample matrix (e.g., plasma, urine, or a synthetic solution).
1. Objective To optimize and validate the extraction procedure for this compound by determining the recovery rate using the internal standard method and HPLC-UV analysis.
2. Experimental Workflow The logical flow of the recovery experiment is illustrated below. You can adapt the "Sample Matrix" and "Extraction Technique" based on your research needs.
3. Materials
4. Procedure 1. Standard Solution Preparation: Precisely prepare stock solutions of this compound and the Internal Standard. Dilute to required working concentrations. 2. Sample Preparation: * Pre-spiked Samples (A): Add a known amount of this compound and Internal Standard to the blank sample matrix before extraction. This set will be used to measure the peak area after the full sample preparation process. * Post-spiked Samples (B): Add the same known amount of this compound and Internal Standard to the blank matrix after it has been extracted and reconstituted in the mobile phase. This set represents the 100% reference, as it bypasses potential extraction losses. 3. Extraction Procedure: Perform your chosen extraction technique (e.g., Liquid-Liquid Extraction or Protein Precipitation) on the Pre-spiked samples (A). After extraction, evaporate the solvent and reconstitute the dried residue in the HPLC mobile phase. 4. HPLC Analysis: Inject the processed samples according to the chromatographic conditions listed in the table above [1].
5. Data Analysis and Recovery Calculation Calculate the extraction recovery (%) using the following formula, which compares the analyte response from samples that underwent extraction to those that did not:
To optimize your recovery, consider these variables and use the calculated recovery rate to guide your adjustments:
Since this compound is a labeled compound used as a tracer, adapting a general method for the parent compound is the standard approach. For more specific information, you may need to consult specialized scientific databases or literature on analytical chemistry for deuterated internal standards.
Dienogest is a synthetic progesterone receptor agonist extensively used in the treatment of endometriosis and hormonal disorders. As a hybrid progestogen, it exhibits both high selectivity for the progesterone receptor and minimal androgenic activity, making it particularly valuable in therapeutic applications. The chemical structure of dienogest (17α-cyanomethyl-17β-hydroxy-13β-methylgon-4,9-diene-3-one) presents specific analytical challenges, particularly regarding the separation and quantification of potential impurities and degradation products. The presence of multiple impurities (A, K, and Seco-dienogest) necessitates robust chromatographic methods capable of resolving these closely related compounds.
Analytical methods for dienogest must address several challenges, including the need for sensitivity and specificity in both pharmaceutical formulations and biological matrices, the requirement for efficient separation of structurally similar compounds, and the importance of method robustness for quality control applications. This comprehensive review presents detailed chromatographic conditions, validation parameters, and practical protocols for the analysis of dienogest using various chromatographic techniques, providing researchers with validated methods that can be implemented in analytical laboratories.
High-performance liquid chromatography (HPLC) represents the primary analytical technique for the determination of dienogest in pharmaceutical formulations and for related substances testing. Two principal approaches have been developed: isocratic methods for routine analysis and gradient methods for comprehensive impurity profiling.
The isocratic HPLC method provides efficient separation of dienogest from its potential impurities and excipients in pharmaceutical formulations. This method offers the advantages of simplicity and reproducibility, making it particularly suitable for quality control laboratories where robustness is paramount [1].
Table 1: Isocratic HPLC Conditions for Dienogest Analysis in Pharmaceutical Formulations
| Parameter | Specification | Notes |
|---|---|---|
| Column | ACE C8 column | 250 × 4.6 mm, 5 μm particle size |
| Mobile Phase | Acetonitrile-0.03 M NH₄NO₃ (pH 5.4) (70:30, v/v) | pH adjusted with nitric acid or ammonia solution |
| Flow Rate | 2.0 mL/min | Back pressure typically 150-200 bar |
| Detection Wavelength | 280 nm | Dienogest shows sufficient UV absorption |
| Injection Volume | 20 μL | Adjusted based on sensitivity requirements |
| Column Temperature | Ambient (25°C) or controlled at 30°C | |
| Internal Standard | Cyproterone acetate | Optional for improved precision |
| Linearity Range | 3.0-45.0 μg/mL for dienogest | R² typically >0.999 |
| Run Time | 10-15 minutes | Dienogest retention time ~6-8 minutes |
The sample preparation for this method involves extracting the active pharmaceutical ingredient from the dosage form. For sugar-coated tablets, carefully remove the coating and crush the core into a fine powder. Transfer an accurately weighed portion equivalent to approximately 10 mg of dienogest to a volumetric flask. Add approximately 70 mL of a methanol-water mixture (3:1, v/v) and sonicate for 15-20 minutes with occasional shaking. Dilute to volume with the same solvent mixture and mix well. Filter through a 0.45 μm membrane filter before injection, discarding the first few mL of the filtrate [1].
For comprehensive impurity profiling, a gradient HPLC method has been developed that effectively separates dienogest from its known impurities, particularly addressing the challenge of resolving impurity A and K which co-elute in many isocratic systems [2].
Table 2: Gradient HPLC Conditions for Dienogest Impurity Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | Octadecylsilane (C18) bonded silica | 150 × 4.6 mm, 2.7-5 μm particle size |
| Mobile Phase A | Water-Acetonitrile (90:10, v/v) | Adjust ratio between 95:5 and 85:15 |
| Mobile Phase B | Methanol-Acetonitrile (75:25, v/v) | Adjust ratio between 70:30 and 80:20 |
| Gradient Program | Initial: 70% A, 30% B | Linear gradient |
| Change to: 0% A, 100% B over 60 minutes | Rate: ~1% A decrease per minute | |
| Flow Rate | 1.0 mL/min | System pressure typically 150-180 bar |
| Detection Wavelength | 220 nm and/or 310 nm | 220 nm for impurities, 310 nm for specific degradation products |
| Column Temperature | 40°C | Range: 35-45°C |
| Injection Volume | 50 μL | Adjust based on sensitivity needs |
The gradient elution profile begins with 70% mobile phase A and 30% mobile phase B, with a linear decrease of mobile phase A by approximately 1% per minute. This gradual change ensures optimal resolution of critical impurity pairs while maintaining acceptable system pressure. The method successfully resolves impurity A, impurity K, and Seco-dienogest, which were not adequately separated in previous methods [2].
For the quantification of dienogest in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity. The following method has been validated for the determination of dienogest in human plasma and applied to pharmacokinetic studies [3].
The LC-MS/MS method employs a Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) maintained at ambient temperature. The isocratic mobile phase consists of acetonitrile-5 mM ammonium acetate (70:30, v/v) delivered at a flow rate of 0.60 mL/min. The total run time is only 3.0 minutes, making it suitable for high-throughput analysis. Mass spectrometric detection is performed using positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM). The specific transitions monitored are m/z 312.30 → 135.30 for dienogest and m/z 319.00 → 251.30 for the internal standard (levonorgestrel d6) [3].
The method demonstrates excellent sensitivity with a linear range of 1.003-200.896 ng/mL, covering the expected pharmacokinetic concentration range after administration of a 2.0 mg dienogest tablet. The extraction efficiency exceeds 85% with precision and accuracy within acceptable limits for bioanalytical method validation [3].
All chromatographic methods for pharmaceutical analysis must undergo comprehensive validation to ensure reliability, accuracy, and reproducibility. The following section summarizes key validation parameters for the described dienogest methods.
The HPLC methods for dienogest analysis have been validated according to International Conference on Harmonisation (ICH) guidelines, addressing parameters such as specificity, linearity, accuracy, precision, and robustness [1] [4].
Table 3: Validation Parameters for Dienogest HPLC Methods
| Validation Parameter | Results | Experimental Protocol |
|---|---|---|
| Specificity | No interference from excipients or impurities | Analyze placebo preparation and compare chromatograms |
| Linearity | R² > 0.999 for 3.0-45.0 μg/mL (HPLC) R² > 0.998 for 1.003-200.896 ng/mL (LC-MS/MS) | Prepare and analyze minimum of 6 concentration levels | | Accuracy | 98.5-101.2% recovery (HPLC) Within ±4.0% of nominal values (LC-MS/MS) | Spike placebo with known amounts of dienogest | | Precision | Intra-day RSD < 1.5% Inter-day RSD < 2.5% | Analyze six replicate preparations on same day and different days | | Robustness | Insignificant effect of small changes in pH, mobile phase composition, and flow rate | Deliberately vary method parameters and monitor system suitability | | Solution Stability | Stable for at least 48 hours at room temperature and 7 days refrigerated | Analyze samples stored under different conditions over time | | LOD/LOQ | LOD: 0.1 μg/mL (HPLC) LOQ: 0.3 μg/mL (HPLC) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |
System suitability tests are essential to verify that the chromatographic system is adequate for the intended analysis. For dienogest methods, the following parameters should be evaluated before each analytical run:
These criteria ensure that the method performs consistently and generates reliable data throughout the analysis.
Successful implementation of dienogest chromatographic methods requires attention to several practical aspects that can significantly impact method performance and data quality.
The choice of analytical method depends on the specific application and data requirements:
Several common issues may arise during dienogest analysis, along with their potential solutions:
When implementing these methods for regulatory submissions, consider the following:
The chromatographic methods presented in this application note provide comprehensive analytical solutions for the determination of dienogest in various matrices. The isocratic HPLC method offers a robust approach for routine quality control of pharmaceutical formulations, while the gradient HPLC method addresses the critical challenge of separating dienogest from its impurities, particularly the resolution of impurity A and K. For bioanalytical applications, the LC-MS/MS method delivers the required sensitivity and specificity for pharmacokinetic studies with a rapid analysis time of only 3.0 minutes.
These methods have been comprehensively validated according to regulatory guidelines and demonstrate excellent performance characteristics including specificity, linearity, accuracy, and precision. The detailed protocols provided enable straightforward implementation in analytical laboratories, supporting the ongoing development and quality control of dienogest-containing pharmaceutical products.
Dienogest-d5 is a stable isotope-labeled analog of Dienogest (DNG), primarily used as an internal standard to ensure accuracy and precision in the quantitative analysis of DNG in biological matrices [1] [2]. A robust analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and checking patient compliance in clinical trials [3].
This protocol outlines the procedure for transferring a validated LC-MS/MS method for this compound from a transferring laboratory (Laboratory A) to a receiving laboratory (Laboratory B). The objective is to demonstrate that Laboratory B can perform the analysis successfully and generate reliable data that meet pre-defined acceptance criteria.
The workflow below illustrates the key stages of the analytical method transfer process:
The core of the method transfer involves Laboratory B performing a set of experiments to demonstrate proficiency. The key parameters and their acceptance criteria are summarized in the table below.
Table 1: Analytical Method Transfer Acceptance Criteria
| Performance Parameter | Experimental Procedure | Acceptance Criteria for Laboratory B |
|---|
| Accuracy & Precision | Analysis of QC samples (LOW, MID, HIGH) in six replicates over three runs. | Accuracy: 85-115% Precision (CV): ≤15% | | Calibration Curve | A minimum of six non-zero calibration standards analyzed in duplicate. | Linearity: R² ≥ 0.99 Accuracy of Standards: 85-115% | | System Suitability | Injection of system suitability sample prior to analysis. | Precision (CV): ≤5% for IS response Retention Time: ±0.1 min of expected value |
This section details the specific reagents, equipment, and procedures for the analysis.
The method transfer uses an LC-MS/MS system. The key parameters are summarized below.
Table 2: LC-MS/MS Instrumental Conditions [3]
| Parameter | Setting | | :--- | :--- | | LC System | Shimadzu Nexera LC-30AD | | MS System | Shimadzu LCMS-8050 Tandem Triple Quadrupole | | Ionization | Heated Electrospray Ionization (H-ESI) | | Analytical Column | Raptor Biphenyl (50 x 2.1 mm, 2.7 μm) | | Guard Column | Biphenyl (5 x 2.1 mm) | | Mobile Phase A | 0.15 mM Ammonium Fluoride in Water | | Mobile Phase B | Methanol | | Flow Rate | 0.5 mL/min | | Injection Volume | 15 μL | | Gradient Program | Time (min) | %B | | 0.00 | 60 | | 0.50-3.50 | 65 | | 3.50-4.25 | 65 | | 4.25-7.25 | 95 | | 7.25-8.05 | 100 | | 8.05-9.55 | 60 | | MS Detection | Multiple Reaction Monitoring (MRM) | | Ionization Mode for this compound | Positive |
The following workflow outlines the complete sample preparation and analysis procedure:
1. Sample Preparation
2. LC-MS/MS Analysis
Ion suppression is a matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS) where co-eluting substances interfere with the ionization of your target analyte, leading to reduced signal intensity, poor precision, and inaccurate results [1]. It occurs in the ion source before mass analysis, affecting even highly selective MS/MS methods [1].
The core mechanism involves competition for charge and space during the ionization process, particularly in Electrospray Ionization (ESI). In the crowded environment of an ion source, matrix components can out-compete your analyte for the available charge or alter droplet formation, suppressing the analyte's signal [1]. While Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible, it is not immune to these effects [1].
Before troubleshooting, you must confirm and locate ion suppression in your chromatographic run. Here are two common experimental protocols:
| Method | Description | Key Outcome |
|---|---|---|
| Post-Extraction Addition [1] | Compare the MS response of the analyte spiked into a blank, processed sample matrix to its response in a pure solvent. | A lower signal in the matrix indicates ion suppression. Quantifies the suppression's extent. |
| Post-Column Infusion [1] | Continuously infuse the analyte into the MS while injecting a blank, processed sample extract onto the LC column. | A drop in the baseline signal pinpoints the retention time window where ion suppression occurs. |
The following workflow diagram outlines the steps for the post-column infusion method, a highly informative diagnostic technique:
Once detected, you can use the following strategies to reduce or correct for ion suppression. A combination of approaches is often most effective.
| Strategy | Action | Rationale & Consideration |
|---|---|---|
| Sample Preparation | Implement more rigorous cleanup (e.g., Solid-Phase Extraction, liquid-liquid extraction). | Removes interfering matrix components upstream. It is highly effective but adds time and cost [1] [2]. |
| Chromatography | Optimize the LC method to improve separation, shifting the analyte's retention time away from the suppression window. | Resolves the analyte from matrix interferences. This is a fundamental and powerful approach [1]. |
| Internal Standards | Use a stable isotope-labeled internal standard (SIL-IS) like This compound [3]. | The SIL-IS co-elutes with the analyte and experiences identical suppression, allowing for accurate correction [2]. |
| Ionization Source | Consider switching from ESI to APCI if the analyte permits. | APCI is generally less prone to ion suppression, though not immune [1]. |
For the most rigorous correction, especially in complex analyses like non-targeted metabolomics, advanced workflows have been developed. One such method uses a special stable isotope-labeled internal standard library and algorithms to measure and mathematically correct for the ion suppression of each detected metabolite [2].
Based on the search results, here is the core information about this compound that is relevant for researchers:
| Property | Description |
|---|---|
| Chemical Name | This compound [1] [2] |
| Molecular Formula | C₂₀H₂₀D₅NO₂ [1] [2] |
| Molecular Weight | 316.45 g/mol [1] |
| Primary Application | Deuterium-labeled analog of Dienogest used as an internal standard in analytical and pharmacokinetic research [1] [2]. |
| Analytical Uses | Tracer; internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] [2]. |
| Key Feature | Improves accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Dienogest in biological samples [2]. |
This compound is a stable, deuterium-labeled isotope of the drug Dienogest. Its principal function in the laboratory is to serve as an internal standard for quantitative bioanalysis [2]. When added to samples at a known concentration before processing, it allows scientists to account for losses and variability during sample preparation and analysis. This significantly improves the accuracy and reliability of quantifying native Dienogest using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) [1] [2].
Specific analytical methods for this compound are often found in the scientific literature rather than general chemical databases. I suggest you:
While the search results lacked specific methods for this compound, one source [3] discusses a general challenge in HPLC method development and transfer: the difficulty in reproducing relative retention times across different laboratory setups. This highlights that peak resolution issues can be instrumentation-dependent.
The following diagram outlines a general troubleshooting workflow you can apply to improve peak resolution for analytical compounds like this compound.
The most effective approach to resolving peak issues is to systematically adjust one parameter at a time, starting with the mobile phase composition and pH, which often have the greatest impact.
Matrix effects (ME) occur when co-eluting substances from the sample alter the ionization efficiency of your analyte, leading to ion suppression or enhancement. The following table summarizes the key parameters you need to evaluate, based on general guidelines [1].
| Parameter | Definition & Impact | Assessment Method |
|---|---|---|
| Absolute Matrix Effect | Direct ion suppression/enhancement on the analyte. Impacts sensitivity. | Compare analyte response in post-extracted matrix vs. neat solution [1]. |
| IS-Normalized Matrix Effect | How effectively the internal standard compensates for variability. Critical for precision. | Calculate the Matrix Factor (MF) using IS-normalized analyte responses across different matrix lots [1]. |
| Recovery (RE) | Efficiency of the sample preparation/extraction process. Impacts overall signal. | Compare analyte response from pre-extraction vs. post-extraction spiked samples [1]. |
| Process Efficiency (PE) | Combined effect of recovery and matrix effect on the final measured signal. | Compare analyte response from pre-extraction spiked samples vs. neat solutions [1]. |
A systematic approach to evaluation is key. The workflow below outlines the experiment for simultaneously assessing these parameters using pre- and post-extraction spiking methods.
If your assessment reveals significant matrix effects (>15% CV), here are practical strategies to mitigate them:
This protocol is adapted from a validated method for simultaneous analysis of progestins, including dienogest [2].
What is the most critical factor for accurate this compound quantification? Using a stable isotope-labeled internal standard like This compound is the most critical step. It corrects for losses during sample preparation and, most importantly, compensates for matrix effects during ionization [3].
How many different matrix lots should I test? Regulatory guidelines recommend testing at least 6 different lots of matrix to adequately assess biological variation and relative matrix effects. For rare matrices, fewer lots may be acceptable [1].
My recovery is low. What should I check? First, review your extraction procedure. For SLE, ensure the elution solvent is strong enough and in sufficient volume. Also, check for incomplete reconstitution or adsorption to tube walls. Using a SIL-IS corrects for recovery issues in the final calculation.
The search results confirm that This compound is a deuterium-labeled analog of Dienogest. Its primary application in research is to serve as a stable isotope-labeled internal standard. This is crucial for quantitative analysis using techniques like GC-MS or LC-MS, as it helps correct for variations in sample preparation and instrument response [1].
Since specific methods for this compound are not available, the following table outlines universal strategies for mitigating carryover in LC-MS systems. You can adapt these principles to develop your own laboratory protocols.
| Troubleshooting Area | Common Causes | Potential Solutions & Techniques |
|---|
| Autosampler | Incomplete flushing of syringe or needle; Adsorption to internal surfaces. | - Increase wash solvent strength and volume (e.g., use a stronger organic solvent).
The workflow below illustrates how these strategies can be combined into a systematic troubleshooting process.
To build the specific technical guides you need, I suggest the following steps:
The following table summarizes core parameters from two independent LC-MS/MS methods for quantifying Dienogest (DNG) and other synthetic progestins. This data serves as a crucial benchmark for your own method development and troubleshooting.
| Parameter | Method 1: UHPLC-MS/MS (Triple Quadrupole) [1] | Method 2: HRLC-MS (Orbitrap) [2] |
|---|---|---|
| Calibration Range | 0.009 to 10 ng/mL | Not explicitly stated for DNG; method LLOQs provided |
| LLOQ for Dienogest (DNG) | 0.009 ng/mL | 2.4 - 78.1 pg/mL (range for panel of 11 progestins) |
| LLOQ for Gestodene (GSD) | 0.019 ng/mL | Included in panel, specific value not stated |
| Internal Standard for DNG | DRSP-C3 (Synthetic isotopic standard) | Not specified |
| Chromatography Column | Raptor Biphenyl, 50 x 2.1 mm, 2.7 µm | Not specified |
| Retention Time | Provided in Supplemental Data [1] | Not specified |
| Run Time | 9.55 minutes/sample | 12 minutes/sample |
Here is the detailed workflow from the validated method, which you can use to verify your own protocols.
Key Technical Notes:
When facing calibration curve linearity problems, consider the following common pitfalls and solutions:
For researchers developing a bioanalytical method, the process typically involves several key stages. The diagram below outlines a logical workflow for this development and optimization.
Here are the key parameters to focus on during optimization, based on standard bioanalytical practices.
| Parameter | Common Issues | Suggested Optimization Steps |
|---|---|---|
| Sample Preparation | Low recovery, inconsistent results, high background noise. | Test different protein precipitation solvents (e.g., methanol, acetonitrile). Evaluate solid-phase extraction (SPE) cartridges and liquid-liquid extraction (LLE) solvents. Optimize evaporation and reconstitution conditions. |
| Liquid Chromatography (LC) | Poor peak shape, co-elution, long run times. | Test different column chemistries (C18, C8, phenyl). Adjust mobile phase pH and buffer concentration. Optimize gradient slope and flow rate. Ensure column temperature is stable. |
| Mass Spectrometry (MS) | Low signal intensity, signal instability, high background. | Fine-tune collision energy (CE) and declustering potential (DP) for this compound. Optimize ion source parameters (temperature, gas flows). Confirm MRM transition specificity and avoid cross-talk. |
Here are some common challenges and their potential solutions, aligned with the troubleshooting stages in the workflow.
| Question | Potential Causes & Solutions |
|---|
| How to resolve low sensitivity or a high background? | Cause: Ion suppression from the sample matrix. Solution: Improve sample cleanup to remove impurities. Optimize the chromatographic method to separate the analyte from the suppression zone. Adjust MS source parameters to enhance ionization efficiency. | | What can be done about poor peak shape or tailing? | Cause: Secondary interactions with the stationary phase. Solution: Modify the mobile phase (e.g., add a competing base like ammonium hydroxide for basic analytes). Ensure the column is in good condition and appropriate for the analyte. Adjust the mobile phase pH to suppress analyte ionization. | | Why is the response of my this compound internal standard inconsistent? | Cause: Improper handling leading to degradation or evaporation. Solution: Prepare a fresh stock solution. Ensure the internal standard is added at the very beginning of the sample preparation process to correct for any losses. Check for any potential deuterium-hydrogen (D/H) exchange under your analytical conditions. |
When developing your protocol, pay close attention to these specific aspects:
The following table summarizes two key analytical methods for dienogest, which can be directly adapted for Dienogest-d5.
| Method Type | Key Instrument Parameters | Quantification Range | Sample Matrix | Key Applications & Findings |
|---|
| Online SPE-LC-MS/MS [1] | - Technique: Online Solid-Phase Extraction LC-MS/MS
Here are the detailed methodologies from the search results that you can use as a starting point for your own protocols.
This method is highly suitable for bioanalytical applications.
This method is optimized for analyzing raw materials or solid dosage forms.
Frequently Asked Questions
Q: What is the most critical parameter to optimize in an LC-MS/MS method for dienogest?
Q: Can I use the same HPLC method for both plasma and tablet analysis?
Q: Why is a stable isotope-labeled internal standard like this compound recommended?
Common Issues and Solutions
| Problem | Potential Causes | Suggested Solutions |
|---|
| Low Sensitivity | - Suboptimal SRM transition
The following diagram illustrates the logical workflow for developing and optimizing an analytical method for this compound, based on the principles in the cited literature.
| Feature | Expanded Multi-Analyte Panel Method [1] | Specific Dienogest Method [2] |
|---|---|---|
| Analytical Goal | Simultaneous analysis of 10+ contraceptive steroids | Specific determination of Dienogest |
| Sample Volume | 200 µL serum | Information missing |
| Extraction Method | Solid-supported liquid extraction (SLE+) | Liquid-liquid extraction (LLE) |
| Chromatography | Column: Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) Gradient: 60-100% B over 9.55 min | Column: Zorbax XDB-Phenyl (75 x 4.6 mm, 3.5 µm) Conditions: Isocratic | | Mobile Phase | A: 0.15 mM Ammonium Fluoride in water B: Methanol | Acetonitrile / 5mM Ammonium Acetate (70:30, v/v) | | Flow Rate | 0.5 mL/min | 0.6 mL/min | | Run Time | 9.55 minutes | 3.0 minutes | | Mass Transitions (MRM) | Dienogest: 312.30 → 135.30 (Positive mode) [1] Dienogest-d5: Information missing from results | Dienogest: 312.30 → 135.30 (Positive mode) Internal Standard: Levonorgestrel-d6 | | Linear Range | 0.009 - 10 ng/mL (for most analytes) | 1.003 - 200.896 ng/mL | | Lower Limit of Quantification (LLOQ) | 0.009 ng/mL [1] | 1.003 ng/mL [2] |
This compound is a deuterium-labeled stable isotope of Dienogest, where five hydrogen atoms are replaced by deuterium [3]. Its primary and critical function is to serve as an Internal Standard (IS) in quantitative mass spectrometry.
The workflow for quantifying Dienogest using an internal standard like this compound typically follows these key steps. The diagram below outlines the general workflow based on the methodologies from the search results.
Key Procedural Details:
The most relevant data comes from a 2023 study that developed an expanded LC-MS/MS panel for simultaneous analysis of multiple contraceptive steroids. In this method, This compound was used as the isotopic internal standard specifically for quantifying Dienogest (DNG) [1].
The table below summarizes the key performance data for Dienogest from this validated assay:
| Parameter | Result for Dienogest (using this compound as IS) |
|---|---|
| Calibration Range | 0.009 to 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.009 ng/mL |
| Intra-Assay Precision (%CV) | 2.3% (at 1.60 ng/mL QC level) |
| Inter-Assay Precision (%CV) | 4.4% (at 1.60 ng/mL QC level) |
| Accuracy | 103.6% (at 1.60 ng/mL QC level) |
| Extraction Efficiency (Recovery) | 98.9% |
This data demonstrates that the method using this compound as an internal standard provides excellent sensitivity, precision, and accuracy for quantifying Dienogest in serum [1].
The study provides a detailed methodology for the LC-MS/MS assay, which can serve as a reference protocol [1]:
The workflow of this analytical method is summarized in the diagram below.
The primary limitation for creating your comparison guide is that the identified study uses this compound as part of a larger internal standard mixture but does not report its performance metrics (e.g., extraction efficiency, matrix effects) separately from the other isotopic standards. More importantly, it does not provide a direct, head-to-head comparison of this compound's performance against other potential internal standards for Dienogest or for quantifying different analytes [1].
The other search results either confirm this compound as a commercially available internal standard for research use only [2] [3] or are focused on the clinical pharmacology and therapeutic effects of non-labeled Dienogest drug [4] [5] [6], which is not relevant for an analytical comparison.
To compile the comprehensive guide you require, I suggest the following steps:
The following table summarizes the key validation parameters for Dienogest (DNG) from a developed LC-MS/MS assay, which utilized Dienogest-d5 as the internal standard [1]. This data serves as a robust reference for the method's performance in quantifying the parent compound.
| Parameter | Value for Dienogest (DNG) |
|---|---|
| Calibration Range | 0.009 to 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.009 ng/mL |
| Intra-Assay Precision (%CV) | 2.3% (at 1.60 ng/mL) |
| Inter-Assay Precision (%CV) | 4.4% (at 1.60 ng/mL) |
| Accuracy | 103.6% (at 1.60 ng/mL) |
| Extraction Efficiency (Recovery) | 98.9% |
| Matrix Effects | Information missing from table |
| Upper Limit of Quantification (ULOQ) | 10 ng/mL |
The validation data was generated using a specific protocol [1]. Here is a detailed breakdown of the methodology:
The workflow for this analytical method can be summarized as follows:
Diagram Title: LC-MS/MS Workflow for Dienogest Quantification
While the searched literature confirms that This compound was used as an internal standard in the validated method [1] and is available commercially for research use [2] [3], it does not provide specific validation data for the internal standard itself.
The table below summarizes key experimental data on Dienogest's performance, based on information from the search results.
| Aspect | Experimental Data / Findings | Relevant Context & Citations |
|---|
| Therapeutic Efficacy | • Pain Reduction (VAS): 2 mg/day reduced menstrual pain by mean 54.19 mm on VAS over 48 weeks. • Endometrioma Size: Long-term (108-month) 2 mg/day therapy shrank mean endometrioma size from 33.2 mm to 7 mm. • Low-Dose Efficacy: 1 mg/day also showed significant symptom improvement, though it did not meet statistical non-inferiority to 2 mg dose for pain relief in one study [1]. | • Indication: Endometriosis-associated pain [1] [2]. • Study Type: Randomized controlled trials, observational studies [1] [2]. | | Molecular & Pathway Effects | • Gene Expression: Treatment identified 406 differentially expressed genes (DEGs) vs. untreated patients. • Key Pathways: Enrichment analysis revealed effects on immune effector processes, leukocyte activation, immune response, and cell adhesion pathways [3] [4]. | • Mechanism Insight: Suggests role in controlling inflammation and immune regulation, potentially alleviating symptoms and delaying recurrence [3]. | | Safety & Tolerability | • Bone Mineral Density (BMD): 1 mg/day caused less pronounced BMD loss than 2 mg/day over 48 weeks. • Common Side Effects: Menstrual alterations (e.g., spotting), headache, weight gain, reduced libido. These were often more frequent with long-term use of the 2 mg dose [1] [2]. | • Safety Profile: Generally favorable. BMD loss and hypoestrogenic effects are key considerations for long-term therapy [1] [2]. | | Comparative Efficacy | • Vs. Oral Contraceptives (OCPs): More effective than some OCPs (Yasmin, mifepristone) in improving VAS pain scores. Superior in improving certain quality-of-life scores. Similar safety profile, with lower risk of hand numbness and weight gain [5]. | • Clinical Context: Both are first-line hormonal treatments. Choice may depend on specific pain type and patient risk factors [5] [6]. |
For researchers aiming to replicate or build upon these findings, here are the core methodologies cited in the studies.
1. Clinical Trial Protocol for Efficacy & Safety (Dose Comparison)
2. Molecular Pathway Analysis Protocol
This diagram illustrates the logical workflow for profiling a drug's activity, from clinical observation to molecular mechanism discovery, as demonstrated in the Dienogest studies.
The data shows that Dienogest's efficacy stems from a dual mechanism: direct antiproliferative effects on endometrial tissue and modulation of the local immune environment [3] [7]. The distinct profiles of its 1 mg and 2 mg doses offer a valuable case study for dose-optimization in drug development, balancing efficacy with long-term safety like bone density preservation [1].
The table below summarizes two key methods for the determination of Dienogest (DIE) found in the search results, though neither explicitly used a deuterated internal standard. [1]
| Method | Key Parameter | Performance Data | Application |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) [1] | Linearity Range: 3.0-45.0 µg/mL for DIE [1] | Stationary Phase: ACE C8 column [1] | Simultaneous determination of DIE and Estradiol Valerate in sugar-coated tablets [1] |
| Detection: 280 nm [1] | Mobile Phase: Acetonitrile-0.03 M NH₄NO₃ (pH 5.4; 70:30, v/v) [1] | ||
| Flow Rate: 2 mL/min [1] | Internal Standard: Cyproterone acetate [1] | ||
| Chemometric Spectrophotometry (Principal Component Regression & Partial Least Squares) [1] | Linearity Range: 2.0-24.0 µg/mL for DIE [1] | Solvent System: Methanol-water (3:1, v/v) [1] | Simultaneous determination of DIE and Estradiol Valerate in a binary mixture [1] |
| Data Processing: Zero-order spectra and chemometric calibration [1] |
One source confirms that This compound is a deuterium-labeled analog of Dienogest specifically intended for use in quantitative analysis. Its primary applications are: [2]
The use of a deuterated internal standard like this compound is a common practice in mass spectrometry to correct for variability in sample preparation and instrument response, thereby improving analytical accuracy and precision.
While direct data is unavailable, the general principle of cross-validation involves comparing the results of a reference method with a new method using the same set of samples. Below is a proposed workflow for validating an LC-MS method for Dienogest that uses this compound as an internal standard, against an established HPLC-UV method.
Experimental Protocol for Cross-Validation:
Sample Preparation:
Instrumental Analysis:
Data Analysis and Statistical Comparison:
The search results indicate a gap in the specific comparative data you requested. To proceed with creating a comprehensive guide, I suggest:
The following table summarizes critical validation parameters for a robust LC-MS/MS method, as demonstrated in an assay developed to simultaneously analyze dienogest and other progestins [1].
| Parameter | Description | Reported Data for Dienogest |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | The lowest analyte concentration that can be reliably measured. | 0.009 ng/mL [1] |
| Calibration Range | The concentration interval over which the method is accurate. | 0.009 to 10 ng/mL [1] |
| Intra-Assay Precision | Closeness of agreement between results from the same run (expressed as %CV). | 2.2% CV (High QC) to 6.4% CV (Low QC) [1] |
| Inter-Assay Precision | Closeness of agreement between results from different runs over time (expressed as %CV). | 3.4% CV (High QC) to 10.6% CV (Low QC) [1] |
| Accuracy | Closeness of agreement between the measured value and the true value. | 90.7% to 104.5% [1] |
| Extraction Efficiency (Recovery) | The efficiency of the process that extracts the analyte from the sample matrix. | 91.7% [1] |
| Matrix Effects | The impact of sample components on the ionization of the analyte. | 90.2% [1] |
The robustness data in the table above was generated using a specific, detailed LC-MS/MS protocol. Here is a summary of the key methodological steps [1]:
The workflow below illustrates the key stages of this analytical method.
In practice, using this compound as an internal standard allows researchers to control for variability and ensure data quality in specific applications:
To find more specific "robustness testing parameters" in the context of formal method validation guidelines, I suggest you:
The table below summarizes key parameters from a published high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) method developed for the simultaneous quantification of 11 synthetic progestins, including dienogest [1]. This can provide a benchmark for your methodology.
| Parameter | Description |
|---|---|
| Technology | High-resolution LC-MS (Orbitrap) |
| Analysis Mode | Targeted Selected Ion Monitoring (SIM) |
| Run Time | 12 minutes |
| Sample Volume | 50 µL of murine or human plasma |
| Lower Limit of Quantitation (LLOQ) Range | 2.4 pg/mL (for drospirenone) to 78.1 pg/mL (for chlormadinone acetate) |
This method uses stable isotope-labeled internal standards for each compound to ensure accurate quantification [1]. As Dienogest-d5 is a deuterium-labeled version of dienogest [2], your verification process would likely follow a similar approach, using this compound as the internal standard to quantify the unlabeled dienogest.
The process of verifying the LOQ for an internal standard like this compound is integral to validating a bioanalytical method. The general workflow involves the following stages, from sample preparation to the final determination of the LOQ:
To perform the verification, you would prepare multiple samples at the proposed LOQ concentration and analyze them. The LOQ is typically confirmed when the samples demonstrate [1]:
Since the exact LOQ for this compound was not located, here are concrete steps you can take to find or establish this parameter:
I hope this structured overview provides a solid foundation for your comparison guide. Should you need to investigate the biological pathways or therapeutic effects of dienogest itself, the search results contain extensive information on that topic.
Dienogest is a fourth-generation synthetic progestin widely used in hormonal contraceptives and for the treatment of endometriosis. As a hybrid progestin, it exhibits high specificity for the progesterone receptor while demonstrating limited binding affinity for other steroid receptors, resulting in a favorable clinical profile with minimal androgenic, glucocorticoid, or mineralocorticoid activity. [1] The compound's molecular structure consists of a 17α-cyanomethyl group instead of the traditional 17α-acetyloxy group, contributing to its unique pharmacological properties. In therapeutic applications, Dienogest has been shown to effectively manage endometriosis through multiple mechanisms, including suppression of ovulation and reduction of estrogen levels, thereby creating an unfavorable environment for the growth of endometrial lesions. [1]
Dienogest-d5 is a deuterium-labeled analog of Dienogest specifically designed for analytical applications. This stable isotope-labeled compound features five deuterium atoms strategically incorporated into the molecular structure, resulting in a molecular weight of 316.46 g/mol compared to 311.38 g/mol for the non-deuterated form. [2] The primary application of this compound lies in its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, where its nearly identical chemical properties to native Dienogest combined with its distinct mass spectral signature make it invaluable for precise quantification. The deuterium labeling minimizes analytical variability caused by sample preparation, matrix effects, and instrument fluctuation, thereby significantly enhancing the accuracy and reliability of pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. [2]
Table: Structural and functional comparison of Dienogest and this compound
| Property | Dienogest | This compound |
|---|---|---|
| Molecular Formula | C₂₀H₂₅NO₂ | C₂₀H₂₀NO₂D₅ |
| Molecular Weight | 311.38 g/mol | 316.46 g/mol |
| IUPAC Name | (17β)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | This compound |
| Chemical Structure | Identical except for five hydrogen atoms | Five hydrogen atoms replaced by deuterium |
| Primary Application | Therapeutic agent | Internal standard for analytical methods |
| Binding Affinity | High specificity for progesterone receptor | Nearly identical to native compound |
| Biological Activity | Pharmacologically active | Minimally bioactive |
The structural relationship between Dienogest and this compound represents a classic example of isotope labeling strategy in analytical chemistry. The incorporation of five deuterium atoms in this compound creates a mass shift of approximately 5 Da, which is readily detectable by modern mass spectrometers while maintaining nearly identical chromatographic behavior. This minimal structural modification ensures that this compound experiences virtually the same extraction efficiency, matrix effects, and ionization suppression as the native compound during sample preparation and analysis. However, the mass difference provides a distinct signature in mass spectrometric detection, allowing for unambiguous differentiation and precise quantification. [2]
From a functional perspective, while Dienogest exhibits significant pharmacological activity through its action on progesterone receptors, this compound is specifically designed to have minimal biological interference while maintaining chemical similarity. This distinction is crucial for its application as an internal standard, where biological activity would be undesirable. The deuterium labeling does not substantially alter the chemical properties, as deuterium and hydrogen have similar chemical behavior due to their identical valence electron configurations. However, the slightly stronger carbon-deuterium bond compared to carbon-hydrogen bond can lead to subtle metabolic differences, which is advantageous in preventing isotopic scrambling during analysis. [2]
Table: Analytical performance comparison for Dienogest quantification methods
| Performance Parameter | Method with this compound IS | Method without Deuterated IS |
|---|---|---|
| Lower Limit of Quantification | 2.4 pg/mL for related progestins [3] | Not specifically reported for Dienogest |
| Precision (RSD) | Expected <5% (typical for deuterated IS) | Variable, typically higher without IS |
| Accuracy | High (85-115% typical range) | Potentially compromised by matrix effects |
| Matrix Effect Compensation | Excellent (co-eluting IS corrects for suppression/enhancement) | Limited (requires additional clean-up) |
| Ionization Efficiency | Matched between analyte and IS | Subject to instrumental variability |
| Sample Volume Requirement | As little as 50 μL plasma [3] | Typically larger volumes needed |
The incorporation of this compound as an internal standard in LC-MS assays significantly enhances analytical robustness across various performance parameters. In a validated high-resolution LC-MS method for simultaneous quantification of 11 synthetic progestins, including Dienogest, researchers achieved exceptional sensitivity with lower limit of quantification values ranging from 2.4 pg/mL for drospirenone to 78.1 pg/mL for chlormadinone acetate. While not explicitly stated for Dienogest, the method demonstrates the capabilities of modern LC-MS systems when optimized with appropriate internal standards. [3] The use of high-resolution Orbitrap technology in selected ion monitoring mode provides the specificity needed to distinguish between structurally similar compounds while maintaining high sensitivity through focused ion collection.
The key advantage of employing this compound as an internal standard lies in its ability to correct for analytical variability throughout the quantification process. During sample preparation, factors such as extraction efficiency, evaporation losses, and recovery inconsistencies can significantly impact results. This compound experiences these variations proportionally to the native analyte, allowing for mathematical correction during data processing. Similarly, during LC-MS analysis, matrix effects - the suppression or enhancement of ionization efficiency due to co-eluting compounds - represent a major challenge in bioanalysis. Since this compound co-elutes virtually identically with Dienogest but is distinguished by mass, it experiences the same matrix effects, enabling accurate compensation and substantially improving data quality and reliability. [3] [2]
A comprehensive LC-MS targeted method has been developed and validated for the simultaneous quantification of 11 synthetic progestins, including Dienogest, in blood samples. The method employs high-resolution Orbitrap technology with selected ion monitoring mode to achieve optimal sensitivity and specificity. Chromatographic separation is accomplished using a reverse-phase liquid chromatography system with a 12-minute run time, allowing for high-throughput analysis of clinical samples. The method requires as little as 50 μL of human or murine plasma, making it suitable for studies with volume limitations. Each compound is quantified using its corresponding internal standard counterpart, with this compound serving this purpose for Dienogest quantification. [3] This approach demonstrates how stable isotope-labeled internal standards significantly enhance the reliability of quantitative analyses in complex biological matrices.
The sample preparation protocol typically involves protein precipitation or solid-phase extraction to remove interfering matrix components while maintaining high recovery of the target analytes. For the LC separation, the use of Acquity UPLC BEH C18 columns (2.1 × 100 mm, 1.7 μm) has been widely reported for similar applications, with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid in gradient elution mode. [4] The mass spectrometric detection is performed in positive electrospray ionization mode with multiple reaction monitoring (MRM) transitions specific to each compound. For Dienogest and this compound, the distinct mass-to-charge ratios enable unambiguous identification and quantification. The entire analytical process, from sample preparation to data acquisition, is optimized to maximize sensitivity, specificity, and throughput while minimizing matrix effects and analytical variability. [3] [4]
Figure 1: Experimental workflow for Dienogest quantification using UPLC-MS/MS with this compound as internal standard, highlighting critical analytical parameters that ensure method reliability.
Recent research has elucidated the molecular effects of Dienogest on endometriotic tissue through comprehensive transcriptomic analysis. A 2025 study comparing RNA profiles of Dienogest-treated and untreated endometriosis patients identified 406 differentially expressed genes (DEGs), indicating significant modulation of biological processes at the molecular level. Pathway enrichment analysis revealed that Dienogest primarily influences pathways related to immune effector processes, leukocyte activation involved in immune response, cell activation involved in immune response, and leukocyte cell-cell adhesion. [1] These findings suggest that Dienogest exerts its therapeutic effects not only through hormonal pathway modulation but also via regulation of local inflammatory and immune responses in endometriotic lesions. This multi-faceted mechanism of action contributes to the efficacy of Dienogest in managing endometriosis-related symptoms and potentially delaying disease recurrence.
At the receptor level, Dienogest demonstrates high specificity for the progesterone receptor with limited cross-reactivity with other steroid receptors. This selective binding profile differentiates it from earlier generation progestins and contributes to its improved safety and tolerability. Upon receptor binding, Dienogest modulates gene expression patterns, leading to the observed changes in transcriptomic profiles. The downstream effects include suppression of endometrial cell proliferation, induction of apoptosis in aberrant endometrial tissue, and inhibition of inflammatory mediators that perpetuate endometriotic lesions. [1] The anti-angiogenic properties of Dienogest further contribute to its therapeutic efficacy by reducing the vascularization necessary for endometriotic lesion maintenance and growth.
Figure 2: Molecular mechanisms of Dienogest action showing genomic and non-genomic pathways that contribute to its therapeutic effects in endometriosis, based on transcriptomic profiling data.
The comprehensive comparison between This compound and non-deuterated Dienogest reveals their distinct yet complementary roles in pharmaceutical research and clinical applications. While native Dienogest serves as an effective therapeutic agent for hormone-related conditions such as endometriosis, this compound provides an indispensable analytical tool for precise quantification in biological matrices. The implementation of this compound as an internal standard in LC-MS assays addresses critical challenges in bioanalysis, including variable extraction efficiency, ionization suppression, and instrumental fluctuations, thereby significantly enhancing data quality and reliability.